molecular formula BeH8O8Se B592552 Beryllium selenate tetrahydrate CAS No. 10039-31-3

Beryllium selenate tetrahydrate

Cat. No.: B592552
CAS No.: 10039-31-3
M. Wt: 224.039
InChI Key: DVMCMVCMLGMQKJ-UHFFFAOYSA-L
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Description

Beryllium selenate tetrahydrate is an inorganic compound with the chemical formula BeSeO4·4H2O. It is known for its orthorhombic crystal structure and high solubility in water. This compound is often used in various scientific research applications due to its unique chemical properties .

Scientific Research Applications

Beryllium selenate tetrahydrate has a wide range of scientific research applications, including:

Safety and Hazards

Beryllium compounds, including Beryllium selenate tetrahydrate, can be hazardous. They may cause severe skin burns and eye damage, serious eye irritation, allergic skin reaction, cancer, respiratory irritation, and damage to organs (respiratory system) through prolonged or repeated exposure by inhalation . It is recommended to avoid contact with skin, eyes, or clothing, not to breathe dust, and to wear suitable gloves and eye/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beryllium selenate tetrahydrate can be synthesized by reacting beryllium carbonate and sodium carbonate with selenic acid. The reaction proceeds as follows: [ \text{BeCO}_3 (\text{solid}) + \text{Na}_2\text{CO}_3 (\text{solid}) + \text{H}_2\text{SeO}_4 (\text{aqueous}) \rightarrow (\text{BeOH})_2\text{SeO}_4·4\text{H}_2\text{O} (\text{solid}) + 2\text{NaOH} (\text{aqueous}) + \text{CO}_2 (\text{gas}) ] The resulting solution is then evaporated to obtain the crystalline salt .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Beryllium selenate tetrahydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced to form lower oxidation state compounds.

    Substitution: It can undergo substitution reactions where the selenate ion is replaced by other anions.

Common Reagents and Conditions: Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state compounds .

Mechanism of Action

The mechanism by which beryllium selenate tetrahydrate exerts its effects involves the interaction of beryllium and selenium ions with various molecular targets. The strong synergetic effect of the Be2+ ions leads to the formation of very strong hydrogen bonds, which play a crucial role in its chemical behavior .

Comparison with Similar Compounds

  • Beryllium sulfate tetrahydrate (BeSO4·4H2O)
  • Beryllium nitrate tetrahydrate (Be(NO3)2·4H2O)
  • Beryllium chloride tetrahydrate (BeCl2·4H2O)

Comparison: Beryllium selenate tetrahydrate is unique due to its high solubility in water and the strong hydrogen bonds formed by the Be2+ ions. Compared to other beryllium compounds, it has distinct chemical properties that make it suitable for specific scientific research applications .

Properties

IUPAC Name

beryllium;selenate;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Be.H2O4Se.4H2O/c;1-5(2,3)4;;;;/h;(H2,1,2,3,4);4*1H2/q+2;;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMCMVCMLGMQKJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Be+2].O.O.O.O.[O-][Se](=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BeH8O8Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50721091
Record name Beryllium selenate--water (1/1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10039-31-3
Record name Beryllium selenate tetrahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010039313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Beryllium selenate--water (1/1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BERYLLIUM SELENATE TETRAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVV5T0Y2LY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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